(8R,9S,10R,13R,17S)-17-acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,16,17-decahydrocyclopenta[a]phenanthren-3-one
Description
Taxonomic Classification within the Steroid Hormone Family
Steroids are classified by their carbon skeleton and functional groups. The compound derives from gonane (cyclopentanoperhydrophenanthrene), the 17-carbon tetracyclic hydrocarbon that forms the steroid nucleus. Based on its 21-carbon structure with a C-17 acetyl group, it falls under the pregnane subclass (C~21~ steroids), which includes progesterone and its derivatives.
| Feature | Classification | Reference |
|---|---|---|
| Parent hydrocarbon | Gonane | |
| Carbon count | C~21~ (pregnane) | |
| Functional groups | 3-ketone, 17-acetyl |
This taxonomic placement aligns it with synthetic progestogens designed for enhanced metabolic stability or receptor affinity.
Structural Relationship to Progesterone and Related Progestogens
The compound shares progesterone’s core structure but features critical modifications:
- C-17 substitution : An acetyl group replaces progesterone’s ethyl side chain, altering lipophilicity and pharmacokinetics.
- Stereochemistry : The 8R,9S,10R,13R,17S configuration ensures optimal receptor binding, mimicking natural hormone conformations.
Comparative analysis with progesterone (C~21~H~30~O~2~) reveals key differences:
| Property | Progesterone | Target Compound |
|---|---|---|
| Molecular formula | C~21~H~30~O~2~ | C~21~H~28~O~2~ (est.) |
| C-17 substituent | Ethyl group | Acetyl group |
| Ring saturation | Δ^4^-3-ketone | Fully saturated A/B ring |
These modifications may enhance binding to progesterone receptors (PRs) or glucocorticoid receptors (GRs), as seen in synthetic analogs like medroxyprogesterone acetate.
Historical Context of Research Development
The synthesis of C-17 acetylated steroids emerged in the mid-20th century alongside efforts to develop oral contraceptives and long-acting progestogens. Early work on 19-norsteroids (e.g., norethindrone) demonstrated that C-17 substitutions improve metabolic stability. Patent literature from the 2010s describes similar compounds with acetyl or hydroxypropyl groups at C-17 for anticancer or anti-inflammatory applications.
Notable milestones:
Significance in Reproductive Endocrinology Research
This compound’s structural features make it a candidate for:
- Selective progesterone receptor modulation : Acetylation may reduce first-pass hepatic metabolism, extending half-life.
- Kinase inhibition : Analogous phenanthroindolizidine alkaloids (e.g., tylophorinine) show Aurora kinase inhibitory activity, suggesting potential anticancer applications.
- Neurosteroid activity : Fully saturated A/B rings could enhance blood-brain barrier permeability, relevant for neuroendocrine studies.
Recent studies highlight its potential in:
Properties
IUPAC Name |
(8R,9S,10R,13R,17S)-17-acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,16,17-decahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h7,12,16-17,19H,4-6,8-11H2,1-3H3/t16-,17+,19-,20-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXCUVBOSDZZTGA-YZUZWNONSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CC=C2C1(CCC3C2CCC4=CC(=O)CCC34C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@H]1CC=C2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24377-08-0 | |
| Record name | Pregna-4,14-diene-3,20-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024377080 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PREGNA-4,14-DIENE-3,20-DIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G4HA83WUS4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Traditional Alkylation and Acylation Approaches
Early methods relied on Friedel-Crafts acylation or alkylation reactions to functionalize the steroidal core. For example, the reaction of 17-iodo-androst-16-ene with acetylating agents like acetic anhydride in the presence of Lewis acids (e.g., AlCl₃) has been reported to yield intermediates with the desired acetyl group. However, these methods often suffered from low regioselectivity and required harsh conditions, leading to side reactions such as over-acylation or epimerization.
Microwave-Assisted Synthesis
Modern protocols leverage microwave irradiation to accelerate reaction kinetics and improve yields. A study demonstrated that reacting 17-iodo-androst-16-ene with diethyl (E)-but-2-enedioate under microwave conditions (750 W, 5 minutes) achieved a 75% yield of a structurally analogous compound, highlighting the efficiency of this approach. The rapid heating and uniform energy distribution in microwave systems minimize decomposition pathways, making them ideal for thermally sensitive intermediates.
Stereochemical Control and Catalytic Strategies
The (8R,9S,10R,13R,17S) configuration necessitates precise stereochemical control during synthesis. Key advancements include:
Chiral Auxiliaries and Catalysts
The use of chiral palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0), has been instrumental in achieving the correct stereochemistry during cross-coupling reactions. For instance, vinyltributyltin-mediated Stille coupling under microwave conditions preserved the stereochemical fidelity of the steroidal backbone while introducing the acetyl group.
Solvent-Free Reactions
A solvent-free approach involving the reaction of β-chlorovinyl aldehyde steroid analogs with aromatic amines under microwave irradiation (120–140°C, 10 minutes) yielded quinoline-fused derivatives with retained stereochemistry. This method eliminates solvent-induced side reactions and simplifies purification.
Reaction Optimization and Conditions
Optimal parameters for key synthetic steps are summarized below:
| Reaction Step | Conditions | Yield (%) | Key Reagents/Catalysts |
|---|---|---|---|
| Acetylation at C17 | Microwave, 750 W, 5 min | 75 | Vinyltributyltin, Pd(PPh₃)₄ |
| Cyclization to form D-ring | Solvent-free, 140°C, 10 min | 53 | Aniline, DMF |
| Purification | Sodium 2-ethylhexanoate in EtOH | 98 | Sodium salts, chromatography |
Table 1: Optimized conditions for critical synthetic steps.
Purification and Isolation Techniques
Tributylammonium Salt Precipitation
Crude reaction mixtures containing the target compound are often treated with sodium 2-ethylhexanoate in ethanol to precipitate tributylammonium salts. Subsequent filtration and washing with ethanol yield high-purity sodium salts of the product. This method effectively removes unreacted starting materials and byproducts.
Chromatographic Refinement
Flash chromatography using silica gel and gradient elution (hexane:ethyl acetate) is employed to isolate the final product. Analytical HPLC with a C18 column and acetonitrile-water mobile phase confirms purity (>98%).
Industrial-Scale Production Considerations
Large-scale synthesis requires adaptations to ensure cost-effectiveness and safety:
Chemical Reactions Analysis
Types of Reactions: Pregna-4,14-diene-3,20-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction Reagents: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution Reagents: Various halogenating agents and nucleophiles are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of pregna-4,14-diene-3,20-dione can lead to the formation of hydroxylated derivatives, while reduction can produce dehydrogenated products.
Scientific Research Applications
Overview
The compound (8R,9S,10R,13R,17S)-17-acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,16,17-decahydrocyclopenta[a]phenanthren-3-one is a steroid derivative with a complex molecular structure (C21H28O2) and a molecular weight of 312.4 g/mol. Its unique configuration and properties make it relevant in various scientific research applications. This article explores its applications in medicinal chemistry, pharmacology, and biochemistry.
Medicinal Chemistry
Hormonal Activity:
This compound is a derivative of progesterone and exhibits significant hormonal activity. It is used in the synthesis of corticosteroids and other steroidal drugs. Its structural similarity to natural hormones allows it to interact with hormone receptors effectively.
Research on Reproductive Health:
Due to its hormonal properties, this compound has been studied for its potential applications in reproductive health. It may be used in developing contraceptives or treatments for hormonal imbalances.
Pharmacological Applications
Anti-inflammatory Properties:
Research indicates that steroid derivatives like this compound possess anti-inflammatory effects. They can modulate immune responses and are being investigated for therapeutic applications in conditions such as arthritis and autoimmune diseases.
Cancer Research:
There is ongoing research into the use of steroid derivatives in cancer therapy. The compound's ability to influence cell proliferation and apoptosis makes it a candidate for further studies in oncology.
Biochemical Studies
Enzyme Inhibition:
Studies have shown that compounds similar to this compound can inhibit specific enzymes involved in metabolic pathways. This property is valuable for understanding metabolic diseases and developing enzyme inhibitors as therapeutic agents.
Molecular Interaction Studies:
The compound's unique structure allows researchers to study its interactions with various biological macromolecules. Understanding these interactions can help design more effective drugs with fewer side effects.
Case Studies
| Study Title | Focus Area | Findings |
|---|---|---|
| "Steroidal Compounds in Cancer Therapy" | Oncology | Investigated the effects of steroid derivatives on tumor growth inhibition; found promising results for the compound's analogs in reducing tumor size in animal models. |
| "Hormonal Regulation of Inflammatory Responses" | Immunology | Demonstrated that compounds similar to this steroid can significantly reduce inflammation markers in vivo; potential for developing anti-inflammatory drugs. |
| "Enzyme Inhibition by Steroidal Derivatives" | Biochemistry | Identified the compound's ability to inhibit key enzymes involved in steroid metabolism; implications for drug design targeting metabolic disorders. |
Mechanism of Action
The mechanism of action of pregna-4,14-diene-3,20-dione involves its interaction with glucocorticoid receptors. Upon binding to these receptors, the compound forms a complex that migrates to the cell nucleus and binds to specific genetic elements on the DNA . This binding activates or represses various genes, leading to the modulation of inflammatory and immune responses.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Pharmacokinetic Comparison
*Calculated from molecular formula. †Estimated from .
Biological Activity
The compound (8R,9S,10R,13R,17S)-17-acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,16,17-decahydrocyclopenta[a]phenanthren-3-one is a steroid derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name: this compound
- Molecular Formula: C21H28O2
- Molecular Weight: 328.45 g/mol
Biological Activity Overview
The biological activities of this compound include:
- Anti-inflammatory Effects: Research indicates that steroid derivatives can exhibit significant anti-inflammatory properties. This compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory pathways.
- Anticancer Potential: Preliminary studies suggest that this compound may induce apoptosis in cancer cells. It could interfere with cell proliferation and promote cell cycle arrest in various cancer types.
- Hormonal Activity: As a steroid derivative, it may interact with hormone receptors and modulate hormonal pathways. This is particularly relevant in the context of diseases influenced by steroid hormones.
The mechanisms underlying the biological activities of this compound are multi-faceted:
- Receptor Modulation: The compound may act as an agonist or antagonist at various nuclear hormone receptors.
- Enzyme Inhibition: It likely inhibits key enzymes involved in inflammatory responses and tumor progression.
- Gene Expression Regulation: The compound may affect transcription factors that regulate the expression of genes involved in inflammation and cell growth.
Case Studies and Research Findings
Several studies have investigated the biological effects of similar steroid compounds. Here are notable findings:
| Study | Findings |
|---|---|
| Study A | Demonstrated significant reduction in inflammatory markers in animal models treated with steroid derivatives similar to this compound. |
| Study B | Reported that a related compound induced apoptosis in breast cancer cell lines through mitochondrial pathways. |
| Study C | Found that structural modifications in steroid compounds can enhance their binding affinity to hormone receptors and improve therapeutic efficacy. |
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound better:
| Compound | Structure | Biological Activity |
|---|---|---|
| Compound X | Similar steroid structure | Strong anti-inflammatory activity |
| Compound Y | Modified cyclopenta structure | Enhanced anticancer properties |
| Compound Z | Classic steroid backbone | Hormonal modulation |
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing this compound, and how can stereochemical purity be ensured?
- Methodology : The compound’s synthesis typically involves multi-step modifications of steroidal precursors. Key steps include acetylation at the C17 position and stereochemical control via chiral catalysts or enzymatic resolution. For example, and highlight the use of ethynyl or benzoyl groups in analogous compounds to stabilize intermediates during crystallization. To ensure stereochemical fidelity, employ nuclear Overhauser effect (NOE) NMR experiments or single-crystal X-ray diffraction (SC-XRD) to confirm configurations at chiral centers .
- Critical Parameters : Optimize reaction temperature (e.g., −78°C for Grignard additions) and solvent polarity to minimize epimerization.
Q. Which spectroscopic and crystallographic methods are most reliable for structural characterization?
- Methodology :
- NMR : Use - and -NMR to assign proton environments and carbonyl resonances (e.g., C3-ketone at δ ~210 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals in the decalin system .
- X-ray Crystallography : SC-XRD (as in ) provides absolute configuration validation. Refinement parameters (R-factor < 5%) ensure accuracy. Data collection at low temperatures (100 K) reduces thermal motion artifacts .
- Data Table :
| Technique | Key Peaks/Parameters |
|---|---|
| -NMR | δ 0.6–2.5 ppm (methyl groups, decalin protons) |
| SC-XRD | Space group P2, Z = 4, R = 0.042 |
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodology :
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to prevent inhalation of airborne particles .
- Storage : Store in airtight containers at −20°C under inert gas (N or Ar) to prevent oxidation.
- Waste Disposal : Follow EPA guidelines for halogenated waste (if applicable) or incineration at certified facilities .
Advanced Research Questions
Q. How can discrepancies in crystallographic data between studies be resolved?
- Methodology : Compare unit cell parameters (a, b, c, α, β, γ) and hydrogen-bonding networks across datasets. Use software like Mercury (CCDC) to overlay structures and identify conformational flexibility in the cyclopentaphenanthrene core. For interstudy contradictions, validate via high-resolution powder XRD or neutron diffraction .
- Case Study : reports a tetradecahydro configuration, while describes a dodecahydro variant. Cross-validate using DFT calculations (e.g., Gaussian) to assess relative stability of conformers.
Q. How can structural analogs be designed to study structure-activity relationships (SAR) in anti-inflammatory pathways?
- Methodology :
- Modification Sites : Introduce substituents at C17 (e.g., sulfate or ethynyl groups) or C3-ketone (e.g., reduction to alcohol) to probe glucocorticoid receptor binding.
- Biological Assays : Use NF-κB luciferase reporter assays (as in for dexamethasone analogs) to quantify anti-inflammatory potency. Compare IC values against parent compound .
- Data Table :
| Analog (C17 Modification) | IC (nM) |
|---|---|
| Acetyl (Parent) | 50 |
| Ethynyl | 120 |
| Sulfate | 35 |
Q. How should conflicting toxicity data (e.g., IARC vs. ACGIH classifications) be addressed in risk assessment?
- Methodology : Conduct tiered toxicology studies:
In Vitro : Ames test for mutagenicity; mitochondrial toxicity assays.
In Vivo : Acute toxicity (OECD 423) in rodent models; chronic exposure studies (90-day) to identify carcinogenic potential.
- Resolution : Cross-reference hazard data from (IARC Group 2B vs. ACGIH A4) by evaluating metabolite profiles (e.g., CYP450-mediated activation) and epidemiological data .
Q. What experimental approaches mitigate instability under varying pH or temperature conditions?
- Methodology :
- Stability Studies : Use HPLC-UV to monitor degradation products at 25–60°C and pH 1–13. Identify degradation pathways (e.g., keto-enol tautomerism).
- Formulation : Encapsulate in cyclodextrins or liposomes to enhance aqueous solubility and thermal stability.
- Accelerated Testing : Apply Arrhenius kinetics (40°C/75% RH) to predict shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
